Hydroxymethylphosphinic acid

Description

Classification and Structural Context within Organophosphorus Chemistry

Organophosphorus chemistry involves the study of organic compounds containing a phosphorus atom. wikipedia.org These compounds are broadly classified based on the oxidation state and coordination number of the phosphorus atom. wikipedia.org Hydroxymethylphosphinic acid belongs to the class of phosphinic acids, which are organophosphorus compounds featuring a phosphorus atom bonded to one organic group via a phosphorus-carbon (P-C) bond, a hydrogen atom (in the parent form), a hydroxyl group (-OH), and a double-bonded oxygen atom. ontosight.ai

Phosphinic acids are distinguished from phosphonic acids, which contain two hydroxyl groups and one P-C bond, and phosphoric acid esters, which typically lack a direct P-C bond. wikipedia.orgevitachem.com The presence of the hydroxymethyl group (-CH2OH) directly attached to the phosphorus center in this compound introduces a functional handle that is crucial for its reactivity and applications. The structure of phosphinic acids allows them to act as analogues of amino acids or as transition state mimics for enzymatic reactions, where the phosphinic moiety replaces a carboxylic group. core.ac.uk This structural analogy is a cornerstone of their utility in medicinal chemistry. core.ac.ukchim.it

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CH₅O₃P |

| Classification | Organophosphorus Compound, Phosphinic Acid |

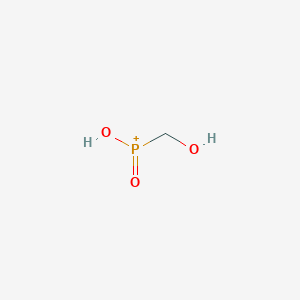

| Key Structural Features | Central phosphorus atom bonded to a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), a hydrogen atom (P-H), and a double-bonded oxygen (P=O). |

Significance of this compound and its Analogues in Advanced Chemical Science

The significance of this compound is largely demonstrated through the diverse applications of its derivatives and analogues in advanced chemical research. These compounds serve as crucial intermediates and building blocks in several areas. ontosight.aimdpi.com

Nucleic Acid Analogues: A prominent analogue, bis(hydroxymethyl)phosphinic acid (BHPA), has been extensively studied as a scaffold for creating novel acyclic nucleoside analogues. researchgate.net These BHPA-based analogues, where the core structure is coupled to DNA nucleobases, have been synthesized and evaluated for potential therapeutic properties. researchgate.netorcid.org Researchers have successfully incorporated these units into DNA strands, creating chimeric backbones with a phosphinate/phosphate (B84403) structure. arkat-usa.org Such modifications are explored to enhance properties like cellular uptake or to protect the constructs from degradation by nucleases. arkat-usa.org

Enzyme Inhibition and Medicinal Chemistry: Phosphinic acids are recognized for their ability to act as inhibitors of certain enzymes, particularly metalloproteases, by binding to metal ions in the active site. ontosight.aicore.ac.uk Analogues such as α-aminomethylphosphinic acids are valuable building blocks for synthesizing phosphinic pseudopeptides, which are designed to mimic the transition state of peptide bond hydrolysis and can act as potent enzyme inhibitors. chim.itacs.org The structural similarity of α-hydroxyphosphinic acids to α-hydroxycarboxylic acids makes them of great interest to medicinal chemists. chim.it

Chelating Agents for Biomedical Imaging and Catalysis: Advanced analogues have been developed by functionalizing macrocyclic structures like 1,4,7-triazacyclononane (B1209588) (TACN) with this compound moieties. ontosight.ai These derivatives are effective chelating agents for metal ions. This property is particularly useful in biomedical imaging, where they can bind radioactive metal ions for techniques like positron emission tomography (PET). ontosight.ai Furthermore, their ability to form stable complexes with transition metals makes them valuable in the development of novel catalysts. ontosight.ai

Synthesis of Heterocyclic Derivatives: The reactivity of the phosphinic acid core allows for the synthesis of a variety of heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids. chim.it These syntheses, often achieved through the addition of hypophosphorous acid to heterocyclic aldehydes, demonstrate the versatility of the phosphinic acid group in creating complex, functionalized molecules for further study in agrochemical and pharmaceutical development. chim.itontosight.ai

Key Analogues of this compound and Their Significance

| Analogue | Abbreviation | Significance / Application Area | Reference |

|---|---|---|---|

| Bis(hydroxymethyl)phosphinic acid | BHPA | Scaffold for acyclic nucleoside analogues; incorporated into DNA backbones. | researchgate.netorcid.orgarkat-usa.org |

| α-Aminomethylphosphinic acids | - | Building blocks for phosphinic pseudopeptides and enzyme inhibitors. | core.ac.ukchim.it |

| 1,4,7-triazacyclononane-1-(methyl(2-carboxyethyl)phosphinic acid)-4,7-bis(methyl(2-hydroxymethyl)phosphinic acid) | - | Chelating agent for metal ions in biomedical imaging (PET) and catalysis. | ontosight.ai |

| Heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids | - | Intermediates in pharmaceutical and agrochemical synthesis. | chim.it |

Scope and Research Trajectories

The future of research involving this compound and its derivatives is focused on harnessing their unique chemical properties for more sophisticated applications. Several key trajectories are guiding current investigations.

One major area of focus is the stereoselective synthesis of chiral phosphinic acid derivatives. core.ac.uk Since biological activity is often highly dependent on the specific stereochemistry of a molecule, developing methods to produce optically pure α-amino-C-phosphinic acids is critical for creating more effective and selective therapeutic agents. core.ac.uk

Another significant research direction involves the design of novel biomolecules . This includes the continued development of nucleic acid analogues with chimeric phosphinate/phosphate backbones, which could lead to new types of therapeutic oligonucleotides with improved stability and binding properties. arkat-usa.org Research is also aimed at creating new phosphonic acid analogues by introducing bis(hydroxymethyl)phosphine oxide and this compound groups into biologically active compounds, with the goal of improving properties like transport across cell membranes, which can be hindered by the high ionic character of traditional phosphonates. tandfonline.com

Furthermore, the synthesis of new functional building blocks remains a priority. The creation of novel reagents, such as bis(benzyloxymethyl)phosphinic chloride, provides chemists with the tools to construct more complex and functionally diverse phosphinic acid analogues. tandfonline.com These new structures are being explored for their potential in materials science, as ligands in catalysis, and as probes in biochemical studies. ontosight.aiontosight.ai The reaction of phosphinic acids with various substrates, such as the formation of camphene-derived this compound, continues to expand the library of available organophosphorus compounds for a wide range of applications. waikato.ac.nzwaikato.ac.nz

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-(hydroxymethyl)-oxophosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O3P/c2-1-5(3)4/h2H,1H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSGVLBJMBDEMA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426050 | |

| Record name | hydroxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.014 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-44-6 | |

| Record name | hydroxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hydroxymethylphosphinic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies are the most common routes for obtaining hydroxymethylphosphinic acid and its related compounds. These methods typically involve the addition of a phosphorus-containing nucleophile to a carbonyl compound.

Addition Reactions of Hypophosphorous Acid (H3PO2)

Hypophosphorous acid (H3PO2) serves as a key precursor in the synthesis of this compound and its derivatives. The reaction proceeds through the nucleophilic addition of H3PO2 to the electrophilic carbon of a carbonyl group.

The reaction between hypophosphorous acid and carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the synthesis of α-hydroxyalkylphosphinic acids. This reaction can be influenced by the reaction conditions, including the solvent system and the presence of catalysts.

The synthesis of α-hydroxyalkylphosphinic acids can be carried out under anhydrous conditions using inert organic solvents. These methods often require prolonged heating to drive the reaction to completion. The use of anhydrous hypophosphorous acid is a common requirement for these procedures. chim.it A variety of inert organic solvents can be employed in this process. google.com

A study on the reaction of camphene-derived phosphinic acid with paraformaldehyde exemplifies this approach, leading to the formation of a this compound derivative. The reaction of 8-camphanylphosphinic acid with paraformaldehyde yields 8-camphanyl(hydroxymethyl)phosphinic acid.

Table 1: Synthesis of a this compound Derivative under Anhydrous Conditions

| Reactant 1 | Reactant 2 | Product |

| 8-camphanylphosphinic acid | Paraformaldehyde | 8-camphanyl(hydroxymethyl)phosphinic acid |

Data sourced from a study on the organophosphorus chemistry of camphene.

The synthesis of this compound and its derivatives can also be effectively conducted in aqueous systems, often with the aid of a mineral acid catalyst. chim.it The use of commercially available 50% aqueous hypophosphorous acid makes this method particularly convenient. chim.it For instance, the reaction of various aldehydes with aqueous hypophosphorous acid can yield α-hydroxyalkylphosphinic acids. thieme-connect.deacs.org Sonication has been shown to facilitate the reaction between aqueous hypophosphorous acid and long-chain aldehydes in the presence of catalytic amounts of hydrochloric acid. acs.org

In the case of heterocyclic aldehydes, such as those derived from pyridine (B92270) and imidazole, the reaction with a 50% aqueous solution of H3PO2 proceeds by heating at 100°C for two hours in water to yield the corresponding mono-(α-hydroxymethyl)phosphinic acids in good yields. chim.it The use of an excess of the aldehyde in the presence of a mineral acid, such as hydrochloric acid, can lead to the formation of bis(α-hydroxymethyl)phosphinic acids. chim.it

Table 2: Synthesis of Heterocyclic Mono-(α-hydroxymethyl)phosphinic Acids in Aqueous Media chim.it

| Aldehyde | Product | Yield (%) |

| Pyridine-2-carboxaldehyde | [(Hydroxy)(2-pyridyl)methyl]phosphinic acid | 55 |

| Pyridine-4-carboxaldehyde | [(Hydroxy)(4-pyridyl)methyl]phosphinic acid | 48 |

| Imidazole-2-carboxaldehyde | [(Hydroxy)(2-imidazolyl)methyl]phosphinic acid | 32 |

| Imidazole-4-carboxaldehyde | [(Hydroxy)(4-imidazolyl)methyl]phosphinic acid | 41 |

Reaction conditions: Equimolar amounts of aldehyde and 50% aqueous H3PO2 heated at 100°C for 2 hours. chim.it

Microwave irradiation has emerged as a rapid and efficient method for the synthesis of bis-(α-hydroxyalkyl)phosphinic acids from hypophosphorous acid and aldehydes. lookchem.com This technique offers significant advantages over conventional heating methods, including shorter reaction times and often higher yields. lookchem.com The reaction is typically carried out under mild conditions and has been successfully applied to a range of aromatic and aliphatic aldehydes. lookchem.com

One study demonstrated the conversion of various aldehydes to the corresponding bis-(α-hydroxyalkyl)phosphinic acids in good yields using microwave irradiation. lookchem.com The reaction of phosphorous acid with benzaldehyde, however, did not yield the desired α-hydroxyalkylphosphonic acid under similar microwave conditions. lookchem.com

Table 3: Microwave-Assisted Synthesis of Bis-(α-hydroxyalkyl)phosphinic Acids lookchem.com

| Aldehyde | Product | Yield (%) | Reaction Time (min) |

| Benzaldehyde | Bis-(α-hydroxybenzyl)phosphinic acid | 85 | 3 |

| 4-Chlorobenzaldehyde | Bis-(α-hydroxy-4-chlorobenzyl)phosphinic acid | 88 | 2 |

| 4-Methoxybenzaldehyde | Bis-(α-hydroxy-4-methoxybenzyl)phosphinic acid | 82 | 4 |

| Heptanal | Bis-(α-hydroxyheptyl)phosphinic acid | 75 | 5 |

Reaction conditions: Hypophosphorous acid and aldehyde under microwave irradiation. lookchem.com

Phospha-Mannich Reactions with Imine/Iminium Species

The phospha-Mannich reaction is a three-component condensation involving an amine, a carbonyl compound (typically formaldehyde), and a P-H containing compound like hypophosphorous acid. researchgate.netrsc.org This reaction leads to the formation of α-aminoalkylphosphinic acids. Hypophosphorous acid exists in equilibrium with its trivalent tautomer, phosphonous acid [HP(OH)2], which is the reactive species in this transformation. tandfonline.com The reaction is complex and can be accompanied by side reactions. tandfonline.com

The reaction of H3PO2 with secondary amines and formaldehyde (B43269) in wet acetic acid has been shown to produce aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products. rsc.org The basicity of the amine plays a crucial role in the reaction outcome. rsc.org Amines with a pKa greater than 7-8 tend to give the desired products, while less basic amines can lead to side reactions like reductive N-methylation. rsc.org The mechanism is thought to involve N-hydroxyalkyl species as reactive intermediates. rsc.org

Table 4: Phospha-Mannich Reaction of Secondary Amines, Paraformaldehyde, and H3PO2 rsc.org

| Amine | Product | Yield (%) (by 31P NMR) |

| Dibenzylamine | (Dibenzylaminomethyl)phosphinic acid | 98 |

| Piperidine | (Piperidin-1-ylmethyl)phosphinic acid | 99 |

| Morpholine | (Morpholin-4-ylmethyl)phosphinic acid | 95 |

| Diethylamine | (Diethylaminomethyl)phosphinic acid | 97 |

Reaction conditions: Amine, paraformaldehyde, and H3PO2 in wet acetic acid at 40°C. rsc.org

Multicomponent Condensation Reactions

The Kabachnik-Fields reaction is a three-component condensation that provides a valuable route to α-aminomethylphosphonates. wikipedia.org This reaction involves an amine, a carbonyl compound, and a dialkyl phosphonate (B1237965). wikipedia.org A notable application of this reaction is in the synthesis of aminomethane-P-hydroxymethylphosphinic acids through the condensation of hydroxyalkane-H-phosphinic acids, formaldehyde, and secondary amines. arkat-usa.orgresearchgate.net This multicomponent approach allows for the creation of a diverse library of compounds from readily available starting materials. researchgate.net

The reaction mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which is then followed by the addition of the phosphonate across the C=N double bond in a hydrophosphonylation step. wikipedia.org The reaction can often be accelerated by using a dehydrating agent and a Lewis acid. wikipedia.org In the synthesis of aminomethane-P-hydroxymethylphosphinic acids, the use of a hydroxyalkane-H-phosphinic acid, formaldehyde, and a secondary amine has been shown to produce the desired products in yields of around 65%. arkat-usa.org

This methodology has been successfully employed to synthesize a variety of substituted aminomethane-P-hydroxymethylphosphinic acids. arkat-usa.orgresearchgate.net The process is amenable to microwave conditions, often eliminating the need for a catalyst. nih.gov

Table 1: Examples of Aminomethane-P-hydroxymethylphosphinic Acids Synthesized via Kabachnik-Fields Reaction

| Amine | Carbonyl | Phosphorus Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Secondary Amines | Formaldehyde | Hydroxyalkane-H-phosphinic acids | Substituted aminomethane-P-hydroxymethylphosphinic acids | ~65 | arkat-usa.org |

| Primary or Secondary Amines | Aldehydes/Ketones | Dialkyl phosphites | α-Aminophosphonates | Varies | nih.govmdpi.com |

This table presents a selection of reactant combinations and resulting products from the Kabachnik-Fields reaction to synthesize aminomethane-P-hydroxymethylphosphinic acids and related compounds.

Hydrophosphonylation Strategies

The hydrophosphonylation of aldehydes is a direct method for the synthesis of α-hydroxyalkylphosphinic acids. chim.it This reaction involves the addition of a P-H bond from a phosphinic acid across the carbonyl group of an aldehyde.

A straightforward approach involves heating an equimolar mixture of the corresponding aldehyde and a 50% aqueous solution of hypophosphorous acid at 100°C. chim.it This method has been used to produce various heterocyclic mono-(α-hydroxymethyl)phosphinic acids in good yields (32-55%) after simple crystallization. chim.it

The reaction is versatile and can be catalyzed by various substances, including organocatalysts like squaramide, which can lead to high yields and enantioselectivities under mild conditions. core.ac.ukorganic-chemistry.org

Table 2: Synthesis of Hydroxymethylphosphinic Acids via Hydrophosphonylation of Aldehydes

| Aldehyde | Phosphorus Source | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Heterocyclic Aldehydes | H3PO2 (50% aq.) | 100°C, 2h | Mono-(α-hydroxymethyl)phosphinic acids | 32-55 | chim.it |

| Heterocyclic Aldehydes (2 equiv.) | H3PO2 (50% aq.) | 100°C, 2h, 2 equiv. HCl | Bis(α-hydroxymethyl)phosphinic acids | 30-87 | chim.it |

This table summarizes the synthesis of mono- and bis(α-hydroxymethyl)phosphinic acids through the hydrophosphonylation of aldehydes under different reaction conditions.

Application of Bis(trimethylsilyl) Phosphonite

Bis(trimethylsilyl) phosphonite (BTSP) is a highly reactive phosphorus nucleophile used in the synthesis of phosphinic acid derivatives. chim.itmdpi.com It can be generated in situ by heating an equimolar mixture of ammonium (B1175870) hypophosphite and hexamethyldisilazane. chim.it The bulky trimethylsilyl (B98337) groups enhance the nucleophilicity of the phosphorus atom. chim.it

BTSP readily reacts with various electrophiles, including aldehydes and ketones, in what is known as the Abramov reaction, to yield α-hydroxyphosphinates after hydrolysis. mdpi.comresearchgate.net For instance, the reaction of BTSP with unsaturated ketones like methyl vinyl ketone can lead to the formation of bis(3-oxobutyl)phosphinic acid. core.ac.uk The reaction with acyl chlorides can produce hydroxymethylene-substituted bisorganophosphorus acids. researchgate.net

The use of silylated phosphonites offers a versatile and smooth method that is compatible with various functional groups. mdpi.com The silylated intermediates are typically hydrolyzed with methanol (B129727) or water to afford the final phosphinic acids. researchgate.net

Asymmetric Synthesis Protocols

Diastereoselective Hydrophosphonylation with Chiral Auxiliaries

The asymmetric synthesis of α-hydroxyalkylphosphinic acids can be achieved through diastereoselective hydrophosphonylation of aldehydes using chiral auxiliaries. chim.itnih.gov This strategy relies on the use of an enantiomerically pure chiral auxiliary to control the stereochemical outcome of the reaction. york.ac.uk

A notable example involves the use of a chiral H-phosphonate derived from (R,R)-TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). chim.itresearchgate.net This C2-symmetric chiral auxiliary avoids the formation of a new stereogenic center at the phosphorus atom, simplifying the analysis of the reaction's diastereoselectivity. chim.it The hydrophosphonylation of aldehydes using the (R,R)-TADDOL-derived H-phosphonate can be performed at low temperatures (e.g., -78°C) in the presence of a suitable base to achieve high diastereoselectivity. researchgate.net

After the reaction, the major diastereomer is separated, and the chiral auxiliary is cleaved to yield the enantiomerically pure α-hydroxyphosphonic acid. chim.itresearchgate.net This approach has been successfully applied to a broad range of aldehydes, providing good to excellent diastereoselectivity. chim.it The choice of base and reaction temperature can significantly influence the diastereomeric ratio of the products. researchgate.net

Table 3: Diastereoselective Hydrophosphonylation using Chiral Auxiliaries

| Aldehyde | Chiral Auxiliary | Base | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Various Aldehydes | (R,R)-TADDOL H-phosphonate | Various | Good to Excellent | chim.itresearchgate.net |

| Aldehydes | Chiral Phosphorous Acid Diamides | LDA | Poor to Good | researchgate.net |

This table illustrates the use of different chiral auxiliaries and reaction conditions to achieve diastereoselectivity in the hydrophosphonylation of aldehydes.

Utilization of (R,R)-TADDOL H-Phosphonate

The asymmetric synthesis of α-hydroxymethylphosphonic acids can be achieved through a diastereoselective protocol that employs the nonracemic (R,R)-TADDOL-derived H-phosphonate as a chiral auxiliary. chim.itpwr.edu.pl This method is centered on the hydrophosphonylation of aldehydes. The enantiomerically pure (R,R)-TADDOL derived H-phosphonate (31) serves as a chiral auxiliary in reactions with aldehydes, leading to the formation of α-hydroxymethylphosphonates (32) with good to very good diastereoselectivity. chim.itpwr.edu.pl

The C2 symmetry of this particular chiral auxiliary is advantageous as it does not introduce an additional chiral center at the phosphorus atom in the resulting α-hydroxymethylphosphonate products. This simplifies the analysis of the hydrophosphonylation results. Following the diastereoselective hydrophosphonylation, the chiral auxiliary is cleaved to yield the enantiomerically pure α-hydroxy- or α-aminomethylphosphonic acids. chim.it

Table 1: Asymmetric Synthesis of α-Hydroxymethylphosphonates using (R,R)-TADDOL H-phosphonate This table is based on data from the synthesis of substituted phosphonic acids using (R,R)-TADDOL derived H-phosphonate. chim.it

| Aldehyde Substrate | Product | Diastereoselectivity |

|---|---|---|

| Various Aldehydes | α-hydroxymethylphosphonates (32) | Good to Very Good |

| Chiral Aldimines | α-aminomethylphosphonates (33) | Good to Very Good |

Derivatization from Precursor Compounds

Hydrolysis of Phosphinates and Phosphonates

The hydrolysis of phosphinates and phosphonates into their corresponding phosphinic and phosphonic acids is a fundamental transformation in organophosphorus chemistry. nih.govnih.gov This process can be effectively carried out under both acidic and basic conditions, with acidic hydrolysis being a widely applied method. nih.govnih.gov

Acid-catalyzed hydrolysis is a prevalent method for the preparation of phosphinic and phosphonic acids from their respective esters. nih.govnih.gov Concentrated aqueous solutions of strong acids, most commonly hydrochloric acid (HCl) and occasionally hydrobromic acid (HBr), are used to facilitate this reaction. nih.govnih.gov

The general procedure involves refluxing the phosphinate or phosphonate with an excess of concentrated HCl (typically 35-37% in water, ~12 M) for a period ranging from one to twelve hours. nih.gov Following the reaction, the excess acid and water can be removed by distillation. To ensure complete removal of water, azeotropic distillation with toluene (B28343) is often employed. nih.gov For instance, the preparation of β-functionalized this compound derivatives has been accomplished via double hydrolysis using a significant excess of 35% hydrochloric acid at 80 °C over 3 hours. nih.govmdpi.com Similarly, the hydrolysis of certain phosphinates to yield α-aminophosphinic acids has been achieved using concentrated HCl or a mixture of HBr and acetic acid. nih.gov

The hydrolysis of phosphonates is a two-step consecutive process, and kinetic studies on α-hydroxybenzylphosphonates have shown that the cleavage of the second P-O-C bond is the rate-determining step. nih.gov The reaction conditions, such as the concentration of the acid and the reaction time, are often optimized based on the specific substrate. nih.gov

Table 2: Conditions for Acid-Catalyzed Hydrolysis of P-Esters This table summarizes typical conditions for the acid-catalyzed hydrolysis of phosphinates and phosphonates. nih.govnih.govmdpi.com

| Substrate | Reagent | Temperature | Time | Product |

|---|---|---|---|---|

| Phosphinates (general) | conc. HCl | Reflux | 1-12 h | Phosphinic Acids |

| β-functionalized Phosphinate | 35% HCl (15 equiv.) | 80 °C | 3 h | β-functionalized this compound |

| α-Aminophosphinates | conc. HCl or HBr/AcOH | N/A | N/A | α-Aminophosphinic Acids |

| Dialkyl Phosphonates | conc. HCl (~12 M) | Reflux | 1-12 h | Phosphonic Acids |

In recent years, more environmentally friendly or "green" approaches to the synthesis of phosphonic and phosphinic acids have been explored. chim.itrsc.org These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One notable green method for preparing α-hydroxymethylphosphinic acids involves the reaction of aldehydes with aqueous hypophosphorous acid. chim.it This approach can be performed in water, a green solvent, and circumvents the need for anhydrous conditions that are often required in traditional methods. chim.it For example, the synthesis of heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids has been successfully developed in aqueous media. chim.it

Solvent-free conditions also represent a significant green chemistry strategy. The direct condensation of carbonyl compounds with H-phosphonates (Pudovik reaction) or phosphites (Abramov reaction) can often be performed without a solvent, although a catalyst or additive may be necessary. chim.it Furthermore, the use of microwave irradiation has been shown to effectively replace traditional heating, significantly shortening reaction times from hours to minutes while maintaining excellent product yields. chim.it

Table 3: Green Synthesis Approaches for this compound and Derivatives This table highlights green chemistry methodologies for the synthesis of α-hydroxymethylphosphinic acids and related compounds. chim.it

| Method | Key Features | Example Application |

|---|---|---|

| Aqueous Media Synthesis | Use of water as a solvent | Reaction of aldehydes with aqueous hypophosphorous acid |

| Solvent-Free Conditions | Reaction performed without solvent | Pudovik and Abramov reactions |

| Microwave Irradiation | Replacement of traditional heating | Shortened reaction times for hydrolysis and other syntheses |

Oxidation of Phosphinic Acid to Phosphonic Acid Analogues

The oxidation of H-phosphinic acids [RP(O)(OH)H] provides a direct route to the corresponding phosphonic acids [RP(O)(OH)2]. beilstein-journals.orgresearchgate.net This transformation is a key step in multi-step syntheses that utilize hypophosphorous acid as a starting material. researchgate.netnih.gov Various catalytic methods have been developed to achieve this oxidation efficiently.

The oxidation of phosphinic acids can be readily accomplished using dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalytic amount of iodide. nih.govbeilstein-journals.org This method has been applied to the synthesis of various phosphonic acids, including 1-aryl-1-hydroxymethylphosphonic acids. nih.gov

Palladium catalysts are also effective for the oxidation of phosphinic acids to phosphonic acids. beilstein-journals.orgresearchgate.net This can be achieved through a catalytic process involving air or molecular oxygen as the oxidant in the presence of palladium salts. beilstein-journals.orgresearchgate.net For instance, a novel approach involves a palladium-catalyzed tandem carbon-phosphorus bond formation followed by an in situ oxidation of the intermediate H-phosphinic acid. nih.gov This allows for a one-pot synthesis of phosphonic acids from precursors like allylic alcohols and H3PO2. nih.gov The choice of palladium catalyst and reaction conditions can be tailored to the specific transformation. For example, Pd2dba3/xantphos has been used for hydrophosphinylation-oxidation sequences, while Pd(OAc)2/dppp is effective for cross-coupling-oxidation reactions. nih.gov

Table 4: Catalytic Oxidation of Phosphinic to Phosphonic Acids This table presents different catalytic systems for the oxidation of phosphinic acids. nih.govbeilstein-journals.orgresearchgate.netnih.gov

| Catalyst System | Oxidant | Substrate | Product |

|---|---|---|---|

| DMSO / Iodide (catalytic) | DMSO | Phosphinic Acid | Phosphonic Acid |

| Palladium Salts | Air / O2 | H-Phosphinic Acid | Phosphonic Acid |

| Pd2dba3/xantphos | Air | Intermediate H-Phosphinic Acid (from hydrophosphinylation) | Phosphonic Acid |

| Pd(OAc)2/dppp | Air | Intermediate H-Phosphinic Acid (from cross-coupling) | Phosphonic Acid |

Reaction Mechanisms and Chemical Reactivity of Hydroxymethylphosphinic Acid Systems

Mechanistic Investigations of C-P Bond Cleavage

The cleavage of the C-P bond in phosphinic acids is a critical reaction, and its mechanism can be influenced by various factors, including the structure of the phosphinic acid and the reaction conditions. The pathways for this cleavage are generally categorized as dissociative (S"N"1(P)) and associative (S"N"2(P)).

A dissociative, or S"N"1(P)-like, mechanism for C-P bond cleavage involves a slow, rate-determining step in which the C-P bond breaks to form a carbocation and a metaphosphinate intermediate. This is then followed by a rapid reaction of the intermediates. This pathway is generally favored for substrates that can form a stable carbocation. In the context of hydroxymethylphosphinic acid, the formation of a primary carbocation (HOCH₂⁺) would be highly unstable, suggesting that a pure S"N"1(P) mechanism is unlikely under typical conditions. However, protonation of the hydroxyl group under acidic conditions could facilitate the departure of a water molecule, leading to a more stabilized carbocation, though this is still less favorable than pathways that avoid discrete high-energy intermediates.

The associative, or S"N"2(P), pathway involves the direct attack of a nucleophile on the phosphorus center, proceeding through a pentacoordinate transition state or intermediate. This mechanism is analogous to the S"N"2 reaction at a carbon center. The nucleophile approaches the phosphorus atom from the backside relative to the leaving group (in this case, the hydroxymethyl group), leading to an inversion of configuration at the phosphorus center.

For this compound, an S"N"2(P) mechanism would involve a nucleophile attacking the phosphorus atom, with the hydroxymethyl group acting as the leaving group. The feasibility of this pathway depends on the strength of the incoming nucleophile and the ability of the hydroxymethyl group to depart. The presence of the hydroxyl group might influence the leaving group ability, potentially through intramolecular hydrogen bonding or by being protonated under acidic conditions to form a better leaving group (water).

The kinetics of C-P bond cleavage are significantly influenced by both electronic and steric effects of the substituents attached to the phosphorus atom.

Electronic Effects: Electron-withdrawing substituents on the phosphorus atom can increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. This would generally accelerate an S"N"2(P) type of cleavage. Conversely, electron-donating groups would decrease the positive charge on the phosphorus, slowing down the rate of nucleophilic attack.

Steric Effects: The rate of an S"N"2(P) reaction is sensitive to steric hindrance. Bulky substituents around the phosphorus atom will hinder the approach of the nucleophile, thereby decreasing the reaction rate. For this compound, the hydroxymethyl group is relatively small, suggesting that steric hindrance at the phosphorus center from this group is minimal.

| Factor | Effect on S"N"1(P) Rate | Effect on S"N"2(P) Rate | Relevance to this compound |

| Carbocation Stability | Increases with more stable carbocation | No direct effect | Unlikely due to unstable primary carbocation |

| Nucleophile Strength | No effect | Increases with stronger nucleophile | Dependent on reaction conditions |

| Leaving Group Ability | Increases with better leaving group | Increases with better leaving group | Can be enhanced by protonation of the hydroxyl group |

| Solvent Polarity | Increases with polar protic solvents | Generally favored by polar aprotic solvents | Can influence the dominant pathway |

| Steric Hindrance | Less significant | Decreases with increased steric bulk | Minimal hindrance from the hydroxymethyl group |

| Electronic Effects | Can influence leaving group ability | Increases with electron-withdrawing groups | The hydroxyl group has a modest inductive effect |

Nucleophilic and Electrophilic Reactivity

This compound possesses both nucleophilic (the phosphinic acid hydroxyl) and electrophilic (the phosphorus atom and the carbon of the hydroxymethyl group) centers, allowing it to participate in a variety of reactions.

This compound can undergo condensation reactions with alcohols to form phosphinate esters. This reaction is analogous to the Fischer esterification of carboxylic acids and is typically catalyzed by an acid. The mechanism involves the protonation of the phosphinyl oxygen, which activates the phosphorus atom toward nucleophilic attack by the alcohol.

A kinetic study of the esterification of a similar compound, hydroxymethyl(phenyl)phosphinic acid with ethylene (B1197577) glycol, found the reaction to be second order. The activation energy was determined to be 41.57 kJ/mol. researchgate.net This suggests that the reaction proceeds through a bimolecular mechanism, consistent with an acid-catalyzed esterification pathway.

General Mechanism for Acid-Catalyzed Esterification:

Protonation: The phosphinyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack: The alcohol attacks the electrophilic phosphorus atom.

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups on the phosphorus intermediate.

Elimination: A molecule of water is eliminated, reforming the P=O double bond.

Deprotonation: The catalyst is regenerated by deprotonation of the ester product.

The rate of esterification can be influenced by factors such as temperature, catalyst concentration, and the structure of the alcohol.

| Parameter | Effect on Esterification Rate |

| Temperature | Increases rate |

| Acid Catalyst Concentration | Increases rate |

| Steric Hindrance of Alcohol | Decreases rate for bulky alcohols |

| Removal of Water | Drives equilibrium towards product formation |

The hydroxymethyl group of this compound can also be a site for nucleophilic substitution. The hydroxyl group is a poor leaving group, but it can be activated by protonation under acidic conditions to leave as a water molecule. This allows for substitution by various nucleophiles.

This reactivity is analogous to that observed in α-hydroxyphosphonates, where the hydroxyl group can be replaced by other functional groups. For instance, α-hydroxyphosphonates can react with primary or secondary amines to form α-aminophosphonates. researchgate.netdntb.gov.uanih.gov This suggests that this compound could potentially undergo similar reactions.

General Mechanism for Nucleophilic Substitution at the Hydroxymethyl Carbon:

Protonation: The hydroxyl group is protonated by an acid to form a good leaving group (H₂O).

Departure of Leaving Group: The water molecule departs, potentially forming a transient carbocationic species, or occurs in a concerted fashion.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom to form the substitution product.

The specific pathway (S"N"1 or S"N"2) at the hydroxymethyl carbon would depend on the reaction conditions and the nature of the nucleophile. Given the primary nature of the carbon, an S"N"2 pathway is generally more likely.

Reactions with Amines leading to Phosphonamide Derivatives

The synthesis of α-aminophosphonates and their derivatives, which are phosphorus analogs of α-amino acids, can be achieved through the Kabachnik-Fields reaction. wikipedia.orgnih.gov This multicomponent reaction involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphonate (B1237965). wikipedia.org The reaction is significant for creating peptidomimetic compounds in drug discovery. organic-chemistry.org

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants. nih.govsemanticscholar.org

Imine Pathway: This route is favored by weakly basic amines, such as anilines. The amine first reacts with the carbonyl compound to form an imine intermediate (a Schiff base). Subsequently, the hydrophosphoryl compound, such as a derivative of this compound, adds across the C=N double bond of the imine in a hydrophosphonylation step. wikipedia.orgorganic-chemistry.orgsemanticscholar.org

α-Hydroxyphosphonate Pathway: In this pathway, the hydrophosphoryl compound adds to the carbonyl group of the aldehyde or ketone first, forming an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution reaction where the amine displaces the hydroxyl group to yield the final α-aminophosphonate product. nih.govsemanticscholar.org

Kinetic studies and in-situ spectroscopic monitoring have suggested that the reaction often proceeds via the imine intermediate. semanticscholar.org The reaction can be extended to various phosphorus-containing species, including H-phosphinates and secondary phosphine (B1218219) oxides, to produce a range of α-aminophosphinic derivatives. nih.govnih.gov Modern synthetic approaches often utilize solvent-free microwave conditions, which can obviate the need for catalysts. semanticscholar.org

| Pathway | Description | Key Intermediate | Favored By |

|---|---|---|---|

| Imine Pathway | The amine and carbonyl compound first form an imine, followed by the addition of the phosphorus compound. wikipedia.orgsemanticscholar.org | Imine (Schiff Base) | Weakly basic amines (e.g., anilines). organic-chemistry.org |

| α-Hydroxyphosphonate Pathway | The phosphorus compound adds to the carbonyl compound first, followed by substitution with the amine. nih.govsemanticscholar.org | α-Hydroxyphosphonate | Conditions that favor nucleophilic addition to the carbonyl group. |

Deamination Reactions and Intermediate Carbocations

The deamination of 1-aminoalkylphosphonic acids, structural analogs of this compound derivatives, with nitrous acid (HNO₂) typically proceeds via diazotization of the primary amino group. nih.govsemanticscholar.org This reaction generates a variety of products, suggesting the formation of highly reactive intermediates. semanticscholar.orgmdpi.com

The reaction is initiated by the in-situ generation of nitrous acid from sodium nitrite (B80452) (NaNO₂) in an acidic medium. semanticscholar.org The amine group reacts with nitrous acid to form an unstable diazonium salt. semanticscholar.org For aliphatic amines, this diazonium salt readily decomposes, leading to the formation of a carbenium ion (carbocation) intermediate and the evolution of nitrogen gas. mdpi.com

The fate of the carbocation intermediate, specifically a 1-phosphonoalkylium ion, dictates the final product distribution. nih.govmdpi.com Depending on the structure of the starting amino acid, this intermediate can undergo several transformations:

Substitution: The carbocation can be attacked by nucleophiles present in the reaction mixture, such as water (H₂O) or the nitrite ion (NO₂⁻), to form 1-hydroxyalkylphosphonic acids. mdpi.com

Elimination: The carbocation can lose a proton from an adjacent carbon, leading to the formation of vinylphosphonic acid derivatives. mdpi.com

Rearrangement: In some cases, the carbocation intermediate can undergo rearrangement to a more stable carbocation before reacting with a nucleophile. For example, the deamination of 1-amino-2-phenylethylphosphonic acid yields the rearranged product 2-hydroxy-1-phenylethylphosphonic acid. semanticscholar.org

Fragmentation: The reaction can also lead to the cleavage of the carbon-phosphorus bond, resulting in the formation of phosphoric acid (H₃PO₄). mdpi.com

The variety of products obtained from these reactions provides strong evidence for the existence of 1-phosphonoalkylium ions as key reactive intermediates. mdpi.com

| Reaction Type | Description | Resulting Product(s) |

|---|---|---|

| Substitution | The intermediate carbocation reacts with a nucleophile like H₂O. mdpi.com | 1-Hydroxyalkylphosphonic acids |

| Elimination | The carbocation loses a proton. mdpi.com | Vinylphosphonic acid derivatives |

| Rearrangement & Substitution | The carbocation rearranges before reacting with a nucleophile. semanticscholar.org | Rearranged hydroxyalkylphosphonic acids |

| Fragmentation | The C-P bond is cleaved. mdpi.com | Phosphoric acid (H₃PO₄) |

Intramolecular Cyclization Reactions (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a versatile dehydration reaction that converts primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with an acidic pronucleophile. organic-chemistry.orgnih.gov This reaction is particularly valuable for facilitating intramolecular cyclization in molecules that contain both a hydroxyl group and a suitable internal nucleophile. rsc.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism of the Mitsunobu reaction is complex but generally understood to proceed through the following key steps:

Activation of the Phosphine: Triphenylphosphine, a nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD) to form a betaine (B1666868) intermediate. organic-chemistry.orgnih.gov

Protonation: The acidic pronucleophile (in an intramolecular reaction, this would be a part of the same molecule, such as a carboxylic acid group) protonates the betaine. nih.gov

Formation of the Oxyphosphonium Salt: The alcohol's hydroxyl group then attacks the activated phosphonium (B103445) species, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into a good leaving group. organic-chemistry.orgnih.gov

Intramolecular Nucleophilic Attack: The conjugate base of the acidic pronucleophile, now an internal nucleophile, performs an Sₙ2 attack on the carbon bearing the activated oxyphosphonium group. This attack results in the displacement of triphenylphosphine oxide (TPPO) and the formation of the cyclic product. rsc.orgnih.gov

A crucial characteristic of the Mitsunobu reaction, when applied to chiral secondary alcohols, is the inversion of stereochemistry at the carbinol center, which is consistent with an Sₙ2 mechanism. organic-chemistry.orgnih.gov This stereospecificity makes it a powerful tool in the synthesis of complex chiral molecules and natural products. nih.govrsc.org For instance, an intramolecular Mitsunobu reaction can be used to form tricyclic products from acyclic precursors containing a primary alcohol and a suitable nitrogen nucleophile within the same molecule. nih.gov

| Step | Intermediate Species | Role in the Reaction |

|---|---|---|

| 1 | Phosphonium betaine | Formed from the reaction of PPh₃ and DEAD. organic-chemistry.org |

| 2 | Protonated betaine | Activates the phosphine for reaction with the alcohol. nih.gov |

| 3 | Alkoxyphosphonium salt | Converts the hydroxyl group into a good leaving group. organic-chemistry.org |

| 4 | Triphenylphosphine oxide (TPPO) | Byproduct formed upon ring closure. rsc.org |

Structure Reactivity Relationships in Hydroxymethylphosphinic Acid Derivatives

Heterocyclic Hydroxymethylphosphinic Acid Derivatives

The synthesis of heterocyclic compounds incorporating a phosphinic acid moiety is a growing area of research, as these structures can be considered analogues of naturally occurring heterocyclic carboxylic acids. nih.gov While the direct use of this compound as a starting material for the synthesis of a wide range of heterocycles is not extensively documented, methods for preparing heterocyclic phosphinic acids provide insight into the potential reactivity of its derivatives.

Key Synthetic Approaches to Heterocyclic Phosphinic Acids:

| Reaction Type | Description |

| McCormack Reaction | A cycloaddition reaction used to synthesize phosphole derivatives. nih.gov |

| Ring-Closing Metathesis | Employed for the synthesis of phospholes using catalysts like the Grubbs' catalyst. nih.gov |

| Palladium-Catalyzed Cyclization | Reaction of an imine with a 2-bromophenyl-substituted H-phosphinate ester in the presence of a palladium catalyst to form 1,3-azaphosphindoles and 1,3-benzazaphosphorines. nih.gov |

| Base-Catalyzed Transesterification | Cyclization of an H-phosphinate intermediate to form 1,4,2-oxazaphosphinanes. nih.gov |

One notable example is the synthesis of heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids. The reaction of hypophosphorous acid with heterocyclic aldehydes in the presence of hydrochloric acid yields the corresponding bis(α-hydroxymethyl)phosphinic acids. chim.it This demonstrates the reactivity of the P-H bond in hypophosphorous acid, a parent compound to this compound, in forming C-P bonds with heterocyclic structures.

Bis(hydroxymethyl)phosphinic Acid and Poly-functionalized Analogues

Bis(hydroxymethyl)phosphinic acid is a key poly-functionalized analogue of this compound. It and its derivatives have been investigated as potential pharmacophores due to their structural similarity to phosphonic acids. tandfonline.com A significant challenge with some highly ionic phosphonate (B1237965) and phosphinate compounds is their limited transport across cell membranes. Bis(hydroxymethyl)phosphine oxide and this compound groups have been incorporated into biologically active compounds to potentially mitigate this issue. tandfonline.comexlibrisgroup.com

The synthesis of building blocks for these analogues often starts from hypophosphorous acid. For instance, bis(benzyloxymethyl)phosphinic chloride, a precursor for further reactions, can be synthesized from hypophosphorous acid in a multi-step process. tandfonline.com Another important precursor, tris(hydroxymethyl)phosphine (B1196123) oxide, is synthesized through the oxidation of tris(hydroxymethyl)phosphine. researchgate.net

Reactivity and Applications:

The reactivity of bis(hydroxymethyl)phosphinic acid is centered around the two hydroxyl groups and the phosphinic acid moiety. These functional groups allow for further derivatization to create a variety of analogues. For example, they can be used in the synthesis of analogues of aminophosphonates and geminal bisphosphonates. tandfonline.com

α-Amino- and α-Hydroxyphosphonic Acid Analogues

α-Aminophosphonic acids are recognized as structural bioisosteres of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid group. researchgate.net This substitution has significant implications for the molecule's biological activity, as the tetrahedral geometry of the phosphonic acid can mimic the transition state of peptide bond hydrolysis. researchgate.net Similarly, α-hydroxyphosphonic acids are analogues of α-hydroxy acids. This compound can be considered an analogue within this class, offering a different substitution pattern on the phosphorus atom that can influence its biological and chemical properties.

The synthesis of α-aminoalkanephosphonic acids can sometimes be accompanied by the formation of the corresponding α-hydroxyphosphonic acid. researchgate.net This highlights the related chemistry of these two classes of compounds. The bioisosteric replacement of the α-amino carboxylic acid functionality has been explored to develop novel antagonists for receptors like the NMDA receptor. nih.gov

Key Features of α-Amino and α-Hydroxyphosphonic Acid Analogues:

| Feature | Description |

| Structural Mimicry | The phosphonic acid group mimics the carboxylic acid group of natural amino and hydroxy acids. |

| Tetrahedral Geometry | The phosphorus center provides a stable tetrahedral geometry, which can act as a transition-state analogue for enzymatic reactions. researchgate.net |

| Biological Activity | These analogues have shown a wide range of biological activities, including as enzyme inhibitors. |

Design and Synthesis of Phosphinic Acid Pseudopeptides

Phosphinic acid pseudopeptides are a significant class of compounds in which a peptide bond is replaced by a phosphinic acid linkage. nih.gov This modification results in a non-hydrolyzable peptide mimic that can act as a potent inhibitor of proteases, particularly metalloproteases and aspartic acid proteinases. nih.govmdpi.com The phosphinate moiety, -P(O)(OH)CH₂-, is designed to mimic the tetrahedral transition state of amide bond hydrolysis. nih.gov

The synthesis of phosphinic acid pseudopeptides is a well-developed field with several established strategies. A common approach involves the construction of a phosphinic dipeptide backbone through the formation of a P-C bond. nih.gov

Common Synthetic Methods for Phosphinic Acid Pseudopeptides:

| Method | Description | Key Reagents |

| Phospha-Michael Addition | Addition of an α-amino-H-phosphinate to an acrylate. This is a widely used method for constructing the C-P-C skeleton. nih.gov | H-phosphinates, acrylates, silylating agents (e.g., HMDS, TMSCl) |

| Three-Component Condensation | A variation of the Kabachnik-Fields or phospha-Mannich reaction, involving an aldehyde, an amine/amide component, and a β-substituted β-alkoxycarbonylethyl-H-phosphinic acid. nih.govmdpi.com | Aldehydes, carbamates, H-phosphinic acids |

| Arbuzov Reaction | Reaction of a silylated N-protected phosphinic acid with a bromoacetate (B1195939) ester. researchgate.net | Silylated phosphinic acids, bromoacetate esters |

| Solid-Phase Peptide Synthesis (SPPS) | Utilization of suitably protected phosphinic pseudodipeptidic building blocks for incorporation into larger peptide chains. researchgate.net | Fmoc-protected phosphinic acid building blocks |

Triazacyclononane (TACN) Derivatives Featuring this compound Moieties

Triazacyclononane (TACN) is a macrocyclic ligand known for its ability to form stable complexes with a variety of metal ions. Functionalization of the TACN scaffold with pendant arms containing coordinating groups, such as phosphinic acids, can lead to chelators with unique properties for applications in medical imaging and therapy.

Recent research has focused on the synthesis of TACN derivatives bearing phosphinic acid functionalities. For example, a TACN-based ligand with three [methylene-(2,2,2-trifluoroethyl)phosphinic acid] pendant arms has been synthesized. rsc.org The synthesis involves the reaction of (2,2,2-trifluoroethyl)phosphinic acid with formaldehyde (B43269) and TACN. This approach demonstrates the feasibility of incorporating phosphinic acid moieties onto the TACN backbone.

While the specific synthesis of TACN derivatives featuring this compound moieties is not widely reported, the existing methods for functionalizing TACN with other phosphinic acids provide a clear pathway for their potential synthesis. The reactivity of the secondary amines on the TACN ring allows for their alkylation with suitable this compound precursors. The resulting ligands would be expected to exhibit strong metal-binding properties, combining the stability of the TACN macrocycle with the coordinating ability of the phosphinic acid groups.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of hydroxymethylphosphinic acid in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ³¹P), a complete picture of the molecule's structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule. While specific data for the parent acid is not widely published, detailed analysis of close derivatives, such as N,N-Diethylaminomethane(P-hydroxymethyl)phosphinic acid, provides highly indicative data for the core hydroxymethylphosphinic moiety semanticscholar.org.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent but are coupled to the phosphorus-31 nucleus. This coupling results in a characteristic doublet signal. The protons of the hydroxyl groups (P-OH and C-OH) are typically broad and may exchange with solvent, often not showing clear coupling. Based on a derivative, the methylene protons are expected to resonate around 3.50 ppm semanticscholar.org.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show a single resonance for the methylene carbon. Due to one-bond coupling with the phosphorus-31 nucleus (¹JPC), this signal appears as a doublet. The chemical shift for this carbon is significantly influenced by the adjacent oxygen and phosphorus atoms. In a characterized derivative, this carbon signal appears at approximately 60.1 ppm with a large P-C coupling constant of about 117.5 Hz, which confirms the direct P-C bond semanticscholar.org.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound is expected to show a single peak in its proton-decoupled ³¹P NMR spectrum. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. The spectrum is typically referenced to an external standard of 85% phosphoric acid. For a derivative containing the this compound core, the ³¹P signal was observed at 27.6 ppm semanticscholar.org.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for the this compound Moiety

| Nucleus | Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H | -CH₂- | ~3.50 | Doublet (d) | JHP ≈ 6.9 |

| ¹³C | -CH₂- | ~60.1 | Doublet (d) | ¹JPC ≈ 117.5 |

| ³¹P | P | ~27.6 | Singlet (s) | N/A |

Note: Data are based on the analysis of N,N-Diethylaminomethane(P-hydroxymethyl)phosphinic acid and are predictive for the parent compound semanticscholar.org.

2D NMR experiments are instrumental in confirming the atomic connectivity established by 1D NMR analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the primary use of COSY would be to confirm the absence of coupling between the -CH₂- protons and other protons, as they are an isolated spin system.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC spectrum would display a single cross-peak, correlating the proton signal of the methylene group (~3.50 ppm) with its corresponding carbon signal (~60.1 ppm). A DEPT-edited HSQC can further confirm this as a CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. This technique would provide definitive evidence for the P-CH₂-OH framework. A key correlation would be a cross-peak between the methylene protons (~3.50 ppm) and the phosphorus atom, confirming the two-bond (²JPC) connectivity.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (CH₅O₃P), the exact molecular weight is 96.0227 g/mol .

In a typical mass spectrometry experiment (e.g., using electrospray ionization, ESI), the molecule would be observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of 97.03 or a deprotonated species [M-H]⁻ at m/z 95.01. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion is predictable and provides structural confirmation. Key fragmentation pathways would likely include scienceready.com.au:

Loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 79.

Loss of a water molecule (H₂O), leading to a fragment at m/z 78.

Cleavage of the P-C bond, resulting in the loss of the hydroxymethyl radical (•CH₂OH), giving a fragment at m/z 65.

Table 2: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Calculated m/z | Interpretation |

| [M-H]⁻ | CH₄O₃P⁻ | 95.01 | Deprotonated molecular ion |

| [M+H]⁺ | CH₆O₃P⁺ | 97.03 | Protonated molecular ion |

| [M-OH]⁺ | CH₄O₂P⁺ | 79.02 | Loss of hydroxyl radical |

| [M-H₂O+H]⁺ | CH₄O₂P⁺ | 79.02 | Loss of water |

| [M-CH₂OH]⁺ | H₂O₂P⁺ | 64.97 | Loss of hydroxymethyl radical |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded P-OH group in a phosphinic acid masterorganicchemistry.com.

C-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group would appear in the 2850-3000 cm⁻¹ region youtube.com.

P=O Stretch (Phosphoryl): A strong, prominent band between 1150 and 1250 cm⁻¹ is characteristic of the P=O double bond stretch londonmet.ac.uk.

C-O Stretch: The stretching vibration of the C-OH bond is expected to produce a band in the 1000-1100 cm⁻¹ region.

P-C Stretch: The vibration of the phosphorus-carbon single bond typically appears in the fingerprint region, around 700-800 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | P-OH | 2500–3300 | Strong, Very Broad |

| C-H Stretch | -CH₂- | 2850–3000 | Medium |

| P=O Stretch | P=O | 1150–1250 | Strong |

| C-O Stretch | C-OH | 1000–1100 | Medium-Strong |

| P-C Stretch | P-CH₂ | 700–800 | Medium-Weak |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical reactivity of hydroxymethylphosphinic acid. These calculations solve the Schrödinger equation for the molecule, providing insights into orbital energies, charge distributions, and molecular properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. DFT calculations can determine the optimized geometry, vibrational frequencies, and various electronic properties of this compound. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), insights into the molecule's nucleophilic and electrophilic character can be gained.

Theoretical studies on related organophosphorus compounds, such as boronic acid derivatives, have demonstrated the utility of DFT in predicting geometrical structures and electronic transitions. lodz.pl For instance, DFT calculations at the B3LYP level of theory are commonly employed to obtain reliable results for structural and spectral properties of organic compounds. mdpi.com Reactivity descriptors derived from DFT, such as electronegativity (χ), hardness (η), and softness (S), can quantify the chemical behavior of this compound. scielo.org.mxresearchgate.netnih.gov

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Electron Density | Distribution of electrons in the molecule. | Reveals regions susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

This table is generated based on general principles of DFT and its application to organic molecules.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. wayne.edunasa.govsciepub.com By calculating the energy of the system for various arrangements of the atoms, a multi-dimensional surface is constructed. wayne.edu This surface reveals the minimum energy pathways for reactions, including the structures of reactants, products, transition states, and intermediates. sciepub.com

Molecular Dynamics and Monte Carlo Simulations in Condensed Phases

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational methods for studying the behavior of molecules in condensed phases, such as in aqueous solution. nih.govrsc.org These simulations can provide detailed information about the structure, dynamics, and thermodynamics of this compound and its interactions with solvent molecules.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. mdpi.com For this compound in an aqueous solution, MD simulations can reveal how the molecule is solvated by water molecules, including the formation and lifetime of hydrogen bonds. mdpi.comrsc.org Such simulations have been successfully applied to other organophosphorus compounds to understand their behavior in water. nih.gov

Monte Carlo (MC) Simulations: MC simulations use statistical methods to sample different configurations of a system and calculate its thermodynamic properties. mdpi.comescholarship.org For this compound, MC simulations could be used to study its partitioning between different phases or its adsorption onto surfaces. For example, MC simulations have been used to investigate the secondary electron yield from methacrylic acid, demonstrating the influence of molecular conformation on physical properties. iaea.org

| Simulation Parameter | Description | Relevance for this compound |

| Force Field | A set of empirical energy functions and parameters that describe the potential energy of a system of atoms or molecules. | Crucial for accurately modeling the interactions of this compound with itself and with solvent molecules. |

| Ensemble | A collection of possible states of a system with certain thermodynamic properties held constant (e.g., NVT, NPT). | Determines the thermodynamic conditions of the simulation. |

| Simulation Time | The duration of the molecular dynamics simulation. | Must be long enough to sample the relevant molecular motions and processes. |

| Temperature and Pressure | The thermodynamic conditions at which the simulation is performed. | Allows for the study of the behavior of this compound under various environmental conditions. |

This table outlines key parameters for MD and MC simulations and their general relevance.

Multi-scale Modeling of Complex Chemical Processes

Multi-scale modeling is a computational strategy that combines different levels of theory to study complex chemical processes that span a wide range of length and time scales. nih.govnih.govdata.gov This approach is particularly useful for understanding phenomena where quantum mechanical effects at the molecular level influence macroscopic properties.

For processes involving this compound, such as its role as a flame retardant, multi-scale modeling can provide a comprehensive understanding. mdpi.com At the quantum mechanical level, DFT calculations can be used to study the bond-breaking and bond-forming processes that occur during combustion. The results from these calculations can then be used to parameterize force fields for larger-scale molecular dynamics simulations of the polymer matrix. Finally, continuum models can be employed to simulate the macroscopic behavior of the material, such as heat transfer and flame spread. This integrated approach has been used to model the surface sorption dynamics of organophosphate flame retardants. nih.govnih.govdata.gov

Relativistic Effects in Systems Containing Heavy Atoms

Relativistic effects in chemistry arise from the fact that the core electrons of heavy atoms move at speeds approaching the speed of light, leading to a relativistic increase in their mass. wikipedia.orgaip.orgyoutube.com This, in turn, causes a contraction of the s and p orbitals and an expansion of the d and f orbitals, which can significantly influence the chemical and physical properties of compounds containing heavy elements. wikipedia.org

Phosphorus, with an atomic number of 15, is not considered a heavy element, and therefore, relativistic effects are generally not significant in the chemistry of its compounds, including this compound. wikipedia.org However, for highly accurate calculations of certain properties, such as NMR chemical shifts, relativistic effects can be taken into account as small corrections. nih.gov Four-component DFT calculations have been used to investigate the influence of heavy atoms on the NMR chemical shifts of phosphorus in phosphine (B1218219) chalcogenides. nih.gov While not dominant, considering these effects can improve the accuracy of theoretical predictions for phosphorus-containing molecules.

Applications of Hydroxymethylphosphinic Acid in Advanced Materials and Catalysis

Coordination Chemistry and Ligand Design

The phosphinic acid moiety, with its P-OH group, allows hydroxymethylphosphinic acid to act as a ligand in coordination chemistry. The presence of the hydroxyl group on the methyl substituent can also influence its coordination behavior, potentially allowing for different binding modes.

Metal Ion Complexation and Chelating Agent Properties

This compound and related phosphonate (B1237965) compounds are recognized for their capacity to form stable complexes with a variety of metal ions. This chelating ability is a key feature in applications such as water treatment and industrial process control, where sequestration of metal ions is crucial. The effectiveness of a chelating agent is often quantified by its stability constant (log K), which indicates the strength of the complex formed with a specific metal ion. While extensive data for this compound itself is not widely published, the behavior of structurally similar phosphonates like 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDP) provides insight into the strong affinity these types of ligands have for metal cations. researchgate.net

The phosphonate group's high affinity for metal ions allows these compounds to be particularly effective in complexing with strongly hydrolyzed metals. researchgate.net The stability of these complexes is a critical factor, and any measurements should ideally be preceded by experiments to ensure solid-phase formation does not interfere with the results. alanplewis.com

Table 1: Representative Stability Constants (log K) for Metal Complexes with a Related Phosphonate Ligand (HEDP)

This table presents data for 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDP), a related and widely studied phosphonate chelating agent, to illustrate the typical complexing strength of such ligands.

| Metal Ion | Stability Constant (log K) |

| Zn²⁺ | 10.7 |

| Ca²⁺ | < 10.7 |

| Fe³⁺ | > 10.7 |

Note: The data indicates relative affinities. The stability constant for the Zn²⁺ complex with HEDP is 10.7. researchgate.net The affinity for other metal ions varies based on their chemical characteristics. researchgate.net

Stabilization of Transition States in Organic Transformations

Phosphinic acids are notable for their structural resemblance to the tetrahedral transition states that occur in various organic reactions, particularly the hydrolysis of amides and esters. kent.ac.ukresearchgate.net This structural mimicry allows them to function as transition-state analogue enzyme inhibitors. kent.ac.uk The key difference between a phosphinic acid group and a naturally occurring phosphate (B84403) is the presence of a stable P-C bond, which is resistant to enzymatic degradation, compared to the more labile P-O bond in phosphates. beilstein-journals.org

By mimicking the geometry and charge distribution of a high-energy intermediate, these molecules can bind tightly to the active site of an enzyme, effectively blocking its catalytic activity. researchgate.net This principle is a cornerstone in the design of highly specific and potent enzyme inhibitors. researchgate.netresearchgate.net The synthesis of various phosphinic acid derivatives is therefore an active area of research aimed at creating compounds that can modulate biological processes by targeting specific enzymes. kent.ac.ukuclouvain.be

Catalytic Roles in Organic Synthesis

Brönsted Acid Catalysis

Brönsted acid catalysis is a fundamental concept in organic synthesis where a catalyst donates a proton to a substrate, activating it for subsequent reaction. Chiral phosphoric acids, for example, have become a dominant class of catalysts for various asymmetric transformations. rsc.org The acidity of these catalysts is crucial; stronger Brönsted acids can activate less basic substrates like aldehydes and ketones. The introduction of phosphate groups onto surfaces like titanium dioxide is a known strategy to create or enhance Brönsted acid sites on a heterogeneous catalyst, which can then facilitate reactions such as the dehydration of sugars to produce valuable platform chemicals like 5-hydroxymethylfurfurfural (HMF). nih.gov

Organocatalysis (e.g., Michael Addition)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key carbon-carbon bond-forming reaction that can be catalyzed by various organocatalysts. For instance, phosphines can be used as organocatalysts to promote Michael-type additions for synthesizing derivatives of glutamic acid. In other systems, bifunctional catalysts, such as those combining a thiourea (B124793) and a boronic acid, can activate α,β-unsaturated carboxylic acids for asymmetric Michael additions.

Heterogeneous Catalysis and Surface Immobilization

To improve catalyst recyclability and simplify product purification, homogeneous catalysts can be immobilized onto solid supports. nih.gov This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems. Phosphonic acids and phosphoric acid esters have been successfully immobilized on mesoporous silica (B1680970) materials. mdpi.com This covalent functionalization creates a stable heterogeneous catalyst that can be used in applications like asymmetric aldol (B89426) reactions, with the added benefit of being suitable for continuous-flow reactor systems. nih.govmdpi.com The immobilization prevents the catalyst from leaching into the product stream and allows for its reuse over multiple cycles. nih.gov

Materials Science Applications

In the realm of materials science, this compound is primarily utilized for its contributions to fire safety in polymers. While its potential in other areas such as surface modification and advanced frameworks is of interest, current research focuses significantly on its flame-retardant properties.

This compound, particularly in the form of its salts, serves as a key component in modern halogen-free flame retardant systems. Aluminum hydroxymethylphosphinate (AHMP) has been identified as an effective flame retardant, especially when used in synergistic systems.

Detailed research has demonstrated a significant synergistic effect when AHMP is combined with melamine (B1676169) pyrophosphate (MPyP) in glass-fiber-reinforced polyamide 6 (GFPA6) composites acs.org. A formulation containing 5 wt% AHMP and 25 wt% MPyP endowed the GFPA6 composite with excellent flame retardance acs.org. The mechanism of action is attributed to the interaction between the polyamide 6, AHMP, and MPyP, which leads to a higher content of a stable char layer on the material's surface during combustion, thereby improving its flame retardancy acs.org. Phospha-Mannich reactions involving hypophosphorous acid can also produce (α-aminoalkyl)phosphinic compounds that are utilized as flame-retardants researchgate.net.

Table 1: Flame Retardancy of Glass-Fiber-Reinforced Polyamide 6 (GFPA6) Composites

| Material Composition | Limiting Oxygen Index (LOI) | UL-94 Rating (1.6 mm) |

|---|---|---|

| Pure GFPA6 | N/A | Fails |

| GFPA6 + 5% AHMP + 25% MPyP | 31.0 | V-0 acs.org |

The application of this compound for the explicit surface treatment of polymers and inorganic substrates is not extensively documented in current research. However, related compounds have been used as additives to modify bulk polymer properties. For instance, bis-hydroxymethylphosphinic acid is mentioned as a potential component in the synthesis of water-dispersed polyurethane polymers, where it is incorporated into the polymer backbone to enhance hydrophilicity and dispersibility google.comgoogle.com. This represents an internal modification of the polymer matrix rather than a surface-specific treatment.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. While the broader class of phosphinic acids is being explored as an alternative to traditional carboxylate linkers for creating more stable MOFs, specific studies detailing the use of this compound as a primary linker in MOF synthesis are not prominent in the available scientific literature.

In dye-sensitized solar cells (DSSCs), anchoring groups are essential for attaching dye molecules to the semiconductor surface, facilitating electron injection. Phosphinic acids, in general, are considered a class of compounds with potential for this application. However, dedicated research focusing on the synthesis and performance of dyes that specifically utilize the this compound group as an anchor for DSSCs has not been detailed in the reviewed literature.

Biomedical and Bioanalytical Applications

The phosphinic acid functional group serves as a valuable scaffold for designing biologically active compounds, particularly enzyme inhibitors mdpi.com. Derivatives of this compound have shown significant promise in this area, especially as inhibitors of bacterial urease.

Urease Inhibition